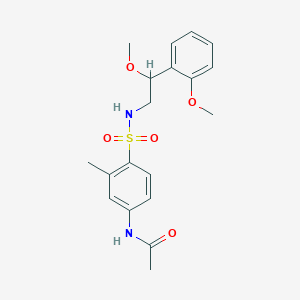

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-13-11-15(21-14(2)22)9-10-19(13)27(23,24)20-12-18(26-4)16-7-5-6-8-17(16)25-3/h5-11,18,20H,12H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLRBLIZMGJYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1788847-26-6 |

| Molecular Formula | C19H24N2O5S |

| Molecular Weight | 392.5 g/mol |

The presence of a sulfamoyl group, methoxy groups, and a phenyl ring contributes to its biological activity by enhancing interactions with various biological targets.

Mode of Action

The mode of action of this compound involves several biochemical pathways:

- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The phenyl and isobutyramide moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity and modulating biochemical pathways.

Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for assessing the bioavailability of this compound. Its pharmacokinetic profile is essential for determining its therapeutic efficacy and safety.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally related to this compound. Key findings include:

- In vitro Studies : Compounds with similar functional groups have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines.

- Mechanistic Insights : The presence of the sulfamoyl group facilitates interactions with proteins involved in critical signaling pathways related to cell survival and apoptosis. For instance, these compounds may inhibit specific kinases essential for tumor growth.

Case Studies

-

Study on Antitumor Efficacy :

- Objective : To evaluate the antitumor effects of this compound in breast cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assays.

- Results : The compound exhibited a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Mechanistic Study :

- Objective : To elucidate the molecular mechanisms underlying the compound's biological effects.

- Findings : The compound was found to modulate key apoptotic pathways, leading to enhanced cell death in tumor cells compared to controls.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds structurally similar to N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exhibit antitumor properties . For instance, derivatives containing similar functional groups have demonstrated effectiveness in inhibiting cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential role in cancer therapy.

The mechanism through which this compound exerts its biological effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. The sulfamoyl group is particularly important as it may facilitate interactions with proteins involved in these pathways, inhibiting specific kinases crucial for tumor growth and survival.

Pharmacological Properties

The pharmacokinetics of this compound are critical for understanding its bioavailability and therapeutic efficacy. Studies on absorption, distribution, metabolism, and excretion (ADME) properties reveal that the compound's stability and action can be influenced by environmental factors such as pH and temperature.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form an acid chloride, which is then reacted with 4-aminophenylsulfonamide under basic conditions.

Common reagents used include:

- Thionyl chloride

- Triethylamine

- Dichloromethane

These reagents facilitate the formation of the desired product while ensuring high yields through optimized reaction conditions.

Types of Reactions

The compound undergoes various chemical reactions:

- Oxidation: Methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction: Nitro groups can be reduced to amines.

- Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of sulfamoylated compounds similar to this compound, researchers found that these compounds inhibited the proliferation of breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study assessed the absorption and metabolic pathways of the compound in vivo, revealing that it had favorable bioavailability and a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

The compound is compared below with structurally analogous sulfamoyl-/sulfonamide-acetamides, focusing on molecular features, biological activities, and applications.

Table 1: Structural and Functional Comparison

Structural Analysis

Sulfamoyl/Sulfonamide Linkage

- In contrast, (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide replaces the ethyl-methoxy chain with a tetrahydrofuran ring, reducing steric hindrance.

- LMM5 features a sulfonamide (-SO₂NHR) group with benzyl-methyl substitution, increasing steric bulk compared to the target compound’s methoxy-ethyl chain .

Aromatic Substitutions

- The 3-methylphenyl group in the target compound improves lipophilicity compared to the pyridine-substituted derivative in .

Heterocyclic Systems

- Compounds like LMM5 (oxadiazole) and ’s pyridine derivative incorporate heterocycles for target-specific interactions (e.g., antifungal or anticancer activity). The target compound lacks such rings, suggesting a broader but less specialized mechanism.

Physicochemical Properties

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, alkylation, and acetylation. Key considerations:

- Reaction Conditions : Temperature (e.g., 60–80°C for sulfonylation), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., triethylamine for deprotonation) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate intermediates .

- Yield Optimization : Adjust stoichiometry of sulfamoyl chloride and amine intermediates (1:1.2 molar ratio) to minimize side products .

Table 1 : Key Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | Sulfamoyl chloride, Et₃N | DMF | 70°C | 65–75 |

| Alkylation | 2-Methoxy-2-(2-methoxyphenyl)ethyl bromide | THF | RT | 50–60 |

Q. How is the structural integrity and purity of this compound validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 437.1520) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the sulfamoyl group .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) at 1–100 µM concentrations .

- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance enzyme inhibition efficacy?

- Methodological Answer :

- Modify Functional Groups : Replace methoxy groups with halogens or bulkier substituents to assess steric/electronic effects on binding .

- Docking Simulations : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket) .

- In Vivo Validation : Test optimized analogs in murine inflammation models (e.g., carrageenan-induced paw edema) .

Table 2 : SAR Modifications and Bioactivity Trends

| Substituent Modification | Enzyme IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 2-Methoxy → 2-Fluoro | 0.8 (COX-2) | 25.3 |

| 4-Methyl → 4-Nitro | 12.4 (COX-2) | 8.7 |

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration .

- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., demethylation at methoxy groups) .

- Dose-Response Reassessment : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to account for rapid clearance .

Q. What computational methods are effective for predicting metabolic stability?

- Methodological Answer :

- QSAR Models : Train models using datasets of sulfonamide derivatives’ metabolic rates (e.g., CYP3A4 substrate likelihood) .

- MetaSite Software : Predict sites of metabolism (e.g., benzylic carbons) and prioritize labile groups for stabilization .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds (>200°C) .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

- Methodological Answer :

- Selectivity Screening : Profile against 50+ kinases/proteases to identify cross-reactivity .

- Proteome-Wide Profiling : Use affinity pulldown assays with biotinylated analogs to detect non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.